Cas no 1521-39-7 (2,3-Dimethoxybenzamide)
2,3-Dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,2,3-dimethoxy-
- 2,3-DIMETHOXYBENZAMIDE
- 2,3-Dimethoxy-benzoesaeure-amid
- 2,3-dimethoxy-benzoic acid amide
- 2.3-Dimethoxy-benzamid
- Benzamide,2,3-dimethoxy
- o-Veratramide
- 2-VERATRAMIDE
- Dimethoxybenzamide
- 2,3-DIMETHOXYBENZAMIDE 98+%
- NSC2353
- SDYIZAANGZBOSO-UHFFFAOYSA-
- SDYIZAANGZBOSO-UHFFFAOYSA-N
- NSC40843
- VZ22293
- ZB012738
- D2283
- ST50410757
- A809264
- SY050653
- CS-0186489
- InChI=1/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)
- SCHEMBL261504
- C13919
- MFCD00017571
- CHEMBL458644
- AKOS005151365
- FS-3962
- NSC-40843
- FT-0633632
- 1521-39-7
- NSC 40843
- NSC 2353
- NSC-2353
- DTXSID60277438
- J-008893
- Z33546668
- DTXCID10228596
- DB-019766
- 2,3-Dimethoxybenzamide
-
- MDL: MFCD00017571
- Inchi: 1S/C9H11NO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H2,10,11)
- InChI Key: SDYIZAANGZBOSO-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CC=1C(N)=O)OC
Computed Properties
- Exact Mass: 181.07400
- Monoisotopic Mass: 181.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 61.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.16
- Melting Point: 94.0 to 97.0 deg-C
- Boiling Point: 273.2°Cat760mmHg
- Flash Point: 121.3°C
- Refractive Index: 1.534
- PSA: 61.55000
- LogP: 1.50300
- Solubility: Not determined
2,3-Dimethoxybenzamide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2,3-Dimethoxybenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,3-Dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KC946-1g |
2,3-Dimethoxybenzamide |
1521-39-7 | 98.0%(N) | 1g |
¥167.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835309-5g |
2,3-Dimethoxybenzamide |
1521-39-7 | 98% | 5g |
568.00 | 2021-05-17 | |
| TRC | D480338-250mg |
2,3-Dimethoxybenzamide |
1521-39-7 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D480338-500mg |
2,3-Dimethoxybenzamide |
1521-39-7 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D480338-2.5g |
2,3-Dimethoxybenzamide |
1521-39-7 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D99660-5g |
2,3-DIMETHOXYBENZAMIDE |
1521-39-7 | 98% | 5g |
¥508.0 | 2023-09-08 | |
| Fluorochem | 021861-1g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 021861-5g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 5g |
£14.00 | 2022-02-28 | |
| Fluorochem | 021861-25g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 25g |
£55.00 | 2022-02-28 | |
| Fluorochem | 021861-50g |
2,3-Dimethoxybenzamide |
1521-39-7 | 97% | 50g |
£85.00 | 2022-02-28 |
2,3-Dimethoxybenzamide Suppliers
2,3-Dimethoxybenzamide Related Literature
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Fang Xie,Torsten Kniess,Christin Neuber,Winnie Deuther-Conrad,Constantin Mamat,Brian P. Lieberman,Boli Liu,Robert H. Mach,Peter Brust,J?rg Steinbach,Jens Pietzsch,Hongmei Jia Med. Chem. Commun. 2015 6 1093
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Mark E. Ashford,Vu H. Nguyen,Ivan Greguric,Tien Q. Pham,Paul A. Keller,Andrew Katsifis Org. Biomol. Chem. 2014 12 783
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Puneet K. Gupta,Mohd. Kamil Hussain,Mohd. Asad,Ruchir Kant,Rohit Mahar,Sanjeev K. Shukla,Kanchan Hajela New J. Chem. 2014 38 3062
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Jia Wang,Philip H. Chao,Sebastian Hanet,R. Michael van Dam Lab Chip 2017 17 4342
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Jia Wang,Philip H. Chao,Sebastian Hanet,R. Michael van Dam Lab Chip 2017 17 4342
Additional information on 2,3-Dimethoxybenzamide
2,3-Dimethoxybenzamide: A Comprehensive Overview
2,3-Dimethoxybenzamide, also known by its CAS number CAS No. 1521-39-7, is a chemical compound that has garnered significant attention in various fields of scientific research. This compound belongs to the class of benzamides, which are derivatives of benzoic acid with an amide group. The presence of two methoxy groups at the 2 and 3 positions of the benzene ring imparts unique chemical and physical properties to this molecule, making it a subject of interest in both academic and industrial settings.
The structural formula of 2,3-Dimethoxybenzamide can be represented as C9H11NO4. Its molecular weight is approximately 187.18 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits better solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various synthetic applications where controlled solubility is essential.
Recent studies have highlighted the potential of 2,3-Dimethoxybenzamide in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,3-Dimethoxybenzamide exhibit potent inhibitory activity against certain enzymes associated with chronic inflammatory diseases.
In addition to its medicinal applications, 2,3-Dimethoxybenzamide has found utility in the synthesis of advanced materials. Its ability to form stable amide bonds makes it a valuable building block in polymer chemistry. Recent advancements in green chemistry have also led to the development of eco-friendly synthesis methods for this compound, reducing its environmental footprint while maintaining its high purity and stability.
The synthesis of 2,3-Dimethoxybenzamide typically involves a two-step process: the preparation of 2,3-dimethoxybenzoic acid followed by amidation using ammonia or an appropriate amine source. This method ensures high yield and purity, which are critical for its application in sensitive chemical reactions. Researchers have also explored alternative routes, such as microwave-assisted synthesis, which offer faster reaction times and improved selectivity.
The spectroscopic properties of 2,3-Dimethoxybenzamide have been extensively studied using techniques such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into its electronic structure and molecular interactions, which are crucial for understanding its reactivity in different chemical environments.
In conclusion, 2,3-Dimethoxybenzamide, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research. Its role as a key intermediate in drug discovery and material science underscores its importance in advancing modern chemistry. As research progresses, new discoveries about this compound are expected to further expand its utility across diverse industries.
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